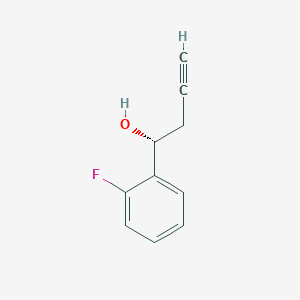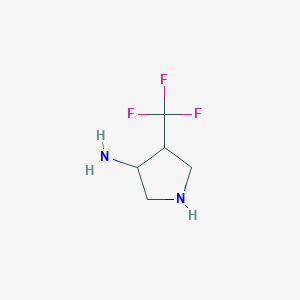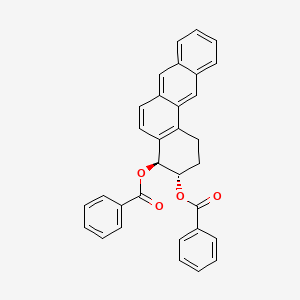
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- typically involves the dihydroxylation of benz(a)anthracene followed by esterification. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the diol .
Industrial Production Methods
the principles of organic synthesis involving selective dihydroxylation and esterification can be scaled up with appropriate modifications to reaction conditions and purification techniques .
化学反应分析
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for esterification
Major Products
Epoxides: Formed through oxidation.
Hydrocarbons: Resulting from reduction.
科学研究应用
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is primarily used in scientific research to study the mechanisms of carcinogenesis. Its metabolites are known to form DNA adducts, leading to mutations and cancer development. This compound is also used in studies involving the metabolism of polycyclic aromatic hydrocarbons and their biological effects .
作用机制
The compound exerts its effects through the formation of reactive intermediates, such as epoxides, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, causing mutations and initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Dibenz(a,h)anthracene: Known for its high tumorigenic activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is unique due to its specific dihydrodiol structure, which makes it a potent intermediate in the metabolic activation of benz(a)anthracene. Its ability to form highly reactive epoxides distinguishes it from other similar compounds .
属性
CAS 编号 |
60968-09-4 |
|---|---|
分子式 |
C32H24O4 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
[(3S,4S)-4-benzoyloxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] benzoate |
InChI |
InChI=1S/C32H24O4/c33-31(21-9-3-1-4-10-21)35-29-18-17-26-27(30(29)36-32(34)22-11-5-2-6-12-22)16-15-25-19-23-13-7-8-14-24(23)20-28(25)26/h1-16,19-20,29-30H,17-18H2/t29-,30-/m0/s1 |
InChI 键 |
XESLQACFUXWXLZ-KYJUHHDHSA-N |
手性 SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
规范 SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


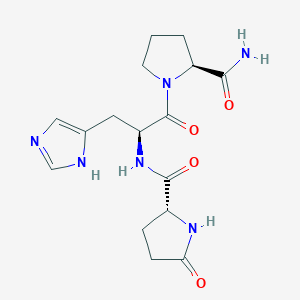
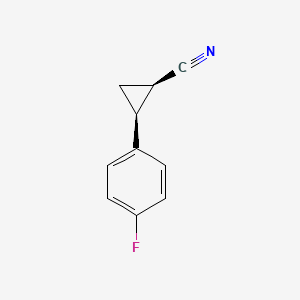
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
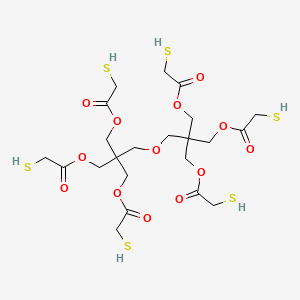
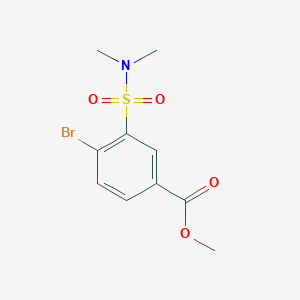
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
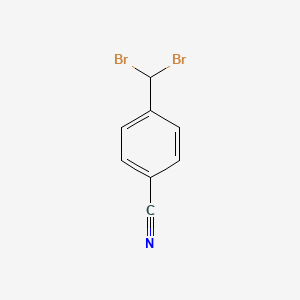
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)
